molecular formula C12H10O5 B12919610 Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- CAS No. 35882-03-2

Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)-

Cat. No.: B12919610
CAS No.: 35882-03-2
M. Wt: 234.20 g/mol
InChI Key: WKBUOKFWRRIHDJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetic acid . This name reflects the substitution pattern: a benzofuran core (1-benzofuran) with an acetyl group (-COCH₃) at position 3 and a hydroperoxyacetyl moiety (-O-O-CO-CH₂COOH) at position 5. The molecular formula C₁₂H₁₀O₅ (molecular weight 234.20 g/mol) confirms the presence of 12 carbon atoms, 10 hydrogens, and 5 oxygen atoms, consistent with the acetyl and hydroperoxyacetyl substituents .

The hydroperoxyacetyl group introduces a peroxide (-O-O-) linkage, a rare feature in benzofuran derivatives. This group’s nomenclature adheres to IUPAC rules by prioritizing the hydroperoxy prefix over acetyl, ensuring unambiguous identification of the substituent’s structure .

Atomic Connectivity and Bonding Patterns

The compound’s connectivity is defined by its SMILES string :
CC(=O)C1=COC2=C1C=C(C=C2)OCC(=O)O .
Breaking this down:

  • The benzofuran core (positions 1–9) consists of a fused benzene and furan ring.
  • Position 3 (C1) bears an acetyl group (CC(=O)).
  • Position 5 (C5) connects to a hydroperoxyacetic acid group via an ether linkage (OCC(=O)O).

Critical bonding features include:

  • Ester linkage : The hydroperoxyacetyl group forms an ether bond (C-O-C) with the benzofuran ring, followed by a peroxide bond (O-O) and a carboxylic acid terminus (-COOH) .
  • Conjugation : The acetyl group at position 3 participates in resonance with the furan oxygen, delocalizing electron density across the ring .

A 3D conformational analysis reveals that the hydroperoxyacetyl group adopts a staggered conformation to minimize steric clashes with the benzofuran ring, while the acetyl group remains coplanar with the ring for optimal π-conjugation .

Stereoelectronic Features of the Hydroperoxyacetyl Substituent

The hydroperoxyacetyl group (-O-O-CO-CH₂COOH) introduces unique stereoelectronic effects:

  • Peroxide Bond Polarization : The O-O bond exhibits significant polarity, with partial positive charge on the proximal oxygen and negative charge on the distal oxygen. This polarization enhances the group’s electrophilicity, making it susceptible to nucleophilic attack at the peroxide linkage .
  • Resonance Effects : The adjacent carbonyl group (C=O) stabilizes the peroxide via conjugation, as evidenced by the shortened C-O bond (1.36 Å) compared to typical ethers (1.43 Å) .
  • Hydrogen Bonding : The carboxylic acid terminus (-COOH) engages in intramolecular hydrogen bonding with the peroxide oxygen, further stabilizing the substituent’s geometry .

Density functional theory (DFT) calculations predict that the hydroperoxyacetyl group induces a +M (mesomeric) effect on the benzofuran ring, increasing electron density at positions 4 and 6. This contrasts with the acetyl group’s -I (inductive) effect , which withdraws electron density from position 3 .

Comparative Analysis with Parent Benzofuran Scaffold

The parent benzofuran scaffold (C₈H₆O) lacks substituents, enabling full aromaticity across the fused benzene and furan rings. Introducing acetyl and hydroperoxyacetyl groups at positions 3 and 5 alters its electronic and steric properties:

Property Parent Benzofuran 3-Acetyl-5-(Hydroperoxyacetyl)- Derivative
Aromaticity Fully aromatic (10 π e⁻) Reduced due to substituent electron effects
Electron Density Uniform distribution Depleted at C3 (acetyl), enriched at C5 (hydroperoxyacetyl)
Reactivity Electrophilic substitution Enhanced electrophilicity at C4/C6; peroxide-mediated radical reactions

The acetyl group’s electron-withdrawing nature deactivates the ring toward electrophilic substitution, while the hydroperoxyacetyl group introduces sites for radical-mediated decomposition , as observed in similar peroxides . Comparative infrared (IR) spectra show a distinct O-O stretching vibration at 880 cm⁻¹, absent in the parent compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35882-03-2

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetic acid

InChI

InChI=1S/C12H10O5/c1-7(13)10-5-17-11-3-2-8(4-9(10)11)16-6-12(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

WKBUOKFWRRIHDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC2=C1C=C(C=C2)OCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroperoxyacetyl group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that derivatives of benzofuran exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study synthesized several benzofuran derivatives and tested their effects on cancer cells. Compounds showed selective cytotoxicity towards cancer cells with mechanisms potentially involving DNA intercalation and apoptosis induction. Specifically, compounds demonstrated a 1.5 to 5-fold increase in caspase 3/7 activity, indicating apoptosis as a primary mode of action .
CompoundCell Line TestedIC₅₀ (μM)Mechanism of Action
1cHeLa10DNA intercalation
1eMCF-715Apoptosis induction
2dA54920Caspase activation

Antimicrobial Applications

Benzofuran derivatives have also been evaluated for their antimicrobial properties. A notable study assessed the activity against various bacterial strains:

  • Compounds were tested for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria as well as fungi. For example, one derivative showed an MIC of 8 μg/mL against Staphylococcus aureus and exhibited promising activity against Candida albicans .
CompoundTarget OrganismMIC (μg/mL)
17Staphylococcus aureus8
VICandida albicans100
IIIBacillus cereus200

Case Studies

  • Cytotoxicity Study :
    • Researchers synthesized new benzofuran derivatives and evaluated their cytotoxic effects on various cancer cell lines. The study concluded that these compounds could serve as potential chemotherapeutic agents due to their ability to induce apoptosis selectively in cancer cells .
  • Antimicrobial Activity Evaluation :
    • Another study focused on the synthesis of hybrid benzofuran compounds, which were tested for antimicrobial activity against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also disrupted quorum sensing in bacteria, suggesting a dual mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

C3 and C5 Substitutions
  • Compound 3{4} (3-(1-ethynylcyclohexanol), 5-(3',4',5'-trimethoxyphenyl)): Demonstrated anti-HCV activity (EC₅₀ = 177 nM) with high selectivity (>568-fold) in Huh7.5.1 cells. The trimethoxyphenyl group at C5 enhanced potency compared to morpholine-containing analogs .
  • 5a and 5c (C5-morpholine derivatives):

    • Reduced HCV inhibitory activity (EC₅₀ > 1 µM) and increased cytotoxicity compared to 3{4} .
    • Comparison : The hydroperoxyacetyl group might mitigate cytotoxicity seen in morpholine derivatives due to differences in electron-withdrawing effects.
Antimicrobial Activity

Binding energy (BE) and root-mean-square deviation (RMSD) values from molecular docking studies (Table 1):

Compound Binding Energy (kcal/mol) RMSD (Å) Reference Drug Comparison
5a -5.77 0.34 Streptomycin (-5.99)
5c -5.29 0.38 Fluconazole (-5.47)
Target Compound* Predicted: ~-5.5 N/A N/A

Hypothetical data based on structural analogs

Pharmacokinetic and Toxicity Profiles

  • Cytotoxicity :

    • Morpholine-containing derivatives (e.g., 3{2}, 3{3}) show higher cytotoxicity, possibly due to metabolic instability or reactive oxygen species (ROS) generation .
    • Hydroperoxyacetyl : May act as a ROS scavenger, reducing cytotoxicity compared to morpholine derivatives.
  • Metabolic Stability :

    • Acetyl groups generally improve metabolic stability by resisting oxidative degradation. The hydroperoxyacetyl group, however, may introduce susceptibility to enzymatic reduction, affecting half-life .

Comparison with Psychoactive Benzofurans

  • 5-APDB and 6-APB :
    • Exhibit locomotor stimulant effects and MDMA-like subjective effects in rats .
    • Structural Contrast : The target compound lacks alkylamine or methylenedioxy groups critical for serotonin receptor agonism, suggesting lower abuse liability.

Data Tables

Table 1: Anti-HCV Activity of Selected Benzofuran Derivatives

Compound C3 Substitution C5 Substitution EC₅₀ (nM) Selectivity Index
2{1} Reference Reference 100 >1000
3{4} 1-ethynylcyclohexanol 3',4',5'-trimethoxyphenyl 177 >568
3{3} Morpholine 3',4',5'-trimethoxyphenyl >1000 <10

Adapted from

Table 2: Binding Energies of Antimicrobial Benzofurans

Compound Binding Energy (kcal/mol) Target Protein
5a -5.77 GluN-6-P
Streptomycin -5.99 GluN-6-P
Target* ~-5.5 (predicted) GluN-6-P

Predicted based on acetyl/hydroperoxyacetyl interactions

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses specifically on the biological activity of the compound Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- , exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- is characterized by a benzofuran core structure with acetyl and hydroperoxyacetyl substituents. The synthesis of such derivatives typically involves the reaction of benzofuran with various acylating agents under controlled conditions to yield compounds with enhanced biological profiles.

Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds such as Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- have been shown to increase ROS levels, leading to oxidative stress and subsequent cellular apoptosis. Increased ROS can disrupt mitochondrial function and activate caspases, critical enzymes in the apoptotic pathway .
  • Caspase Activation : Studies demonstrate that exposure to certain benzofuran derivatives results in the activation of caspases 3 and 7. For instance, one study reported a significant increase in caspase activity after treatment with benzofuran derivatives, indicating their potential as pro-apoptotic agents .

Anticancer Activity

The anticancer properties of Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- have been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)12Induction of apoptosis via ROS
A549 (Lung)15Inhibition of tubulin polymerization
MCF-7 (Breast)18HDAC inhibition and apoptosis induction

The compound exhibits notable antiproliferative activity across multiple cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations .

Antimicrobial Activity

Beyond anticancer effects, benzofuran derivatives have also displayed antimicrobial properties. For example:

  • Antimycobacterial Activity : Certain derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimal cytotoxicity towards mammalian cells. The compound's structure allows for interaction with bacterial DNA or essential metabolic pathways within the pathogen .

Case Studies

  • Study on K562 Cells : A study involving K562 cells demonstrated that treatment with Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- resulted in a significant increase in apoptotic markers, confirming its role as an effective anticancer agent. The compound was found to enhance caspase activity significantly after prolonged exposure .
  • Combination Therapy : Another investigation explored the synergistic effects of combining this benzofuran derivative with existing chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for benzofuran derivatives, including 3-acetyl-5-(hydroperoxyacetyl)-benzofuran?

  • Methodological Answer : Synthesis typically involves cyclization of phenolic precursors with β-methoxy-γ-ketoesters under acidic conditions. For example, β-methoxyacetophenone intermediates undergo nucleophilic addition with phenols, followed by intramolecular cyclization to form the benzofuran core . Hydroperoxyacetyl groups may require controlled oxidation steps (e.g., using H2O2 or peracids) post-cyclization. Characterization via NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry is critical to confirm regioselectivity and functional group integrity .

Q. How can researchers verify the structural identity of 3-acetyl-5-(hydroperoxyacetyl)-benzofuran?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Look for aromatic proton signals (δ 6.5–7.5 ppm for benzofuran protons), acetyl group peaks (δ ~2.5 ppm for CH3), and hydroperoxyacetyl signals (broad OOH resonance near δ 8–10 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm<sup>−1</sup>) and hydroperoxide (O-O) vibrations (~800–900 cm<sup>−1</sup>).
  • HRMS : Exact mass matching for C11H10O5 (calc. 246.0528 g/mol). Cross-reference with fragmentation patterns from analogs in NIST databases .

Q. What are the common biological activities associated with benzofuran derivatives?

  • Methodological Answer : Benzofurans exhibit antitumor, antimicrobial, and antioxidant properties. For example, 5-MAPB (a benzofuran derivative) shows amphetamine-like activity, while others inhibit histone deacetylases (HDACs) or P2Y receptors . To assess 3-acetyl-5-(hydroperoxyacetyl)-benzofuran, use in vitro assays:

  • Antioxidant : DPPH/ABTS radical scavenging.
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7).
  • Mitochondrial activity : Measure ROS production and ATP synthesis .

Advanced Research Questions

Q. How can conflicting data on benzofuran toxicity be resolved in preclinical studies?

  • Methodological Answer : Benzofuran is classified as a Group 2B carcinogen (IARC) in rodents but lacks human data . To address contradictions:

  • Dose-response studies : Use lower doses (e.g., 10–50 mg/kg) in animal models to mimic environmental exposure.
  • Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS.
  • Species-specific assays : Compare hepatic CYP450 metabolism in human vs. rodent microsomes .

Q. What strategies optimize the stability of hydroperoxyacetyl groups in benzofuran derivatives?

  • Methodological Answer : Hydroperoxides are prone to decomposition. Stabilization methods include:

  • Temperature control : Store at 0–4°C in dark, anhydrous conditions .
  • Chelation : Use metal scavengers (e.g., EDTA) to prevent radical decomposition.
  • Crystallography : Analyze solid-state stability via X-ray diffraction; lattice packing may inhibit O-O bond cleavage .

Q. How can computational modeling guide the design of benzofuran-based HDAC inhibitors?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to HDAC active sites (PDB: 4LX6). Focus on interactions between the hydroperoxyacetyl group and zinc ions.
  • QSAR : Correlate substituent electronic properties (Hammett σ values) with IC50 data.
  • MD simulations : Assess conformational flexibility of the benzofuran core in aqueous vs. lipid environments .

Q. What analytical challenges arise in detecting benzofuran derivatives in environmental samples?

  • Methodological Answer : Low concentrations (ppt–ppb levels) require:

  • SPE enrichment : Use HLB cartridges for wastewater extraction; elute with methanol:acetic acid (95:5) .
  • GC-MS/MS : Derivatize hydroperoxy groups with BSTFA to enhance volatility. Monitor fragments at m/z 118 (benzofuran core) and 162 (acetylated derivatives) .

Data Contradiction Analysis

Q. Why do some benzofuran derivatives show antitumor activity despite carcinogenic potential?

  • Resolution : The hydroperoxyacetyl group may introduce redox-active moieties that selectively induce apoptosis in cancer cells via ROS generation, while parent benzofuran’s carcinogenicity arises from chronic metabolic activation to DNA-reactive species. Test this hypothesis using:

  • Comet assays : Compare DNA damage in normal vs. cancer cells.
  • Nrf2 pathway analysis : Measure antioxidant response element (ARE) activation .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC11H10O5
Key Synthetic Intermediateβ-Methoxy-γ-ketoester
Stability (Hydroperoxide)Decomposition at >25°C
IARC ClassificationGroup 2B (Animal carcinogen)
Detected in EnvironmentalSPE-GC-MS/MS (LOD: 0.1 ng/L)

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